molecular formula C7H12N4 B12686868 1H-Tetrazole, 1-cyclopentyl-5-methyl-

1H-Tetrazole, 1-cyclopentyl-5-methyl-

Cat. No.: B12686868
M. Wt: 152.20 g/mol
InChI Key: UYGQPFREYGUQGV-UHFFFAOYSA-N
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Description

1H-Tetrazole derivatives are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms. The compound 1H-Tetrazole, 1-cyclopentyl-5-methyl- features a cyclopentyl substituent at the 1-position and a methyl group at the 5-position. These substituents influence its physicochemical properties, stability, and reactivity. Cyclopentyl groups are alicyclic, contributing to steric bulk and lipophilicity, whereas methyl groups enhance electron density at the tetrazole core. Such modifications are critical in pharmaceuticals, agrochemicals, and energetic materials .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-cyclopentyl-5-methyltetrazole

InChI

InChI=1S/C7H12N4/c1-6-8-9-10-11(6)7-4-2-3-5-7/h7H,2-5H2,1H3

InChI Key

UYGQPFREYGUQGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Tetrazole, 1-cyclopentyl-5-methyl- can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with methyl isocyanide and sodium azide under controlled conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) and requires heating to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of 1H-Tetrazole, 1-cyclopentyl-5-methyl- often employs a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as lanthanum nitrate hexahydrate may be used to improve reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazole, 1-cyclopentyl-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while substitution reactions can produce various substituted tetrazoles .

Scientific Research Applications

1H-Tetrazole, 1-cyclopentyl-5-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 1-cyclopentyl-5-methyl- involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

1-Methyl-5-phenyl-1H-tetrazole (CAS 20743-50-4)

  • Substituents : 1-methyl (alkyl), 5-phenyl (aromatic).
  • Molecular Weight : 160.18 g/mol (C₈H₈N₄).
  • Methyl groups enhance solubility in organic solvents compared to bulkier substituents .
  • Applications : Used in drug synthesis due to its balanced hydrophobicity and stability .

1-(3-Chlorophenyl)-1H-tetrazole

  • Substituents : 3-chlorophenyl (electron-withdrawing).
  • Thermal Stability : Decomposes exothermically at 220–250°C, releasing 3-chlorophenyl and tetrazole radicals.
  • Energetic Performance : Detonation velocity (4409 m/s) and pressure (5.4 GPa) suggest utility in energetic materials. The chlorine atom enhances density (1.58 g/cm³) and oxidative stability .

5-(Methylthio)-1H-tetrazole (CAS 29515-99-9)

  • Substituents : Methylthio (-SCH₃) at the 5-position.
  • Melting Point : 149–152°C.
  • Reactivity : The thioether group facilitates nucleophilic substitution reactions, useful in synthesizing sulfur-containing heterocycles .

1-Cyclopentyl-5-methanesulfonyl-1H-tetrazole (CAS 1152878-96-0)

  • Substituents : Cyclopentyl (alicyclic), methanesulfonyl (-SO₂CH₃).
  • Molecular Weight : 228.26 g/mol (C₇H₁₂N₄O₂S).
  • Applications : Methanesulfonyl groups enhance electrophilicity, making this compound a reactive intermediate in sulfonylation reactions .

Stability and Reactivity

  • Thermal Stability :

    • 1-Cyclopentyl-5-methyl- : Expected to exhibit higher thermal stability than vinyl or dichlorovinyl derivatives (e.g., 2-dichlorovinyltetrazoles decompose readily at moderate temperatures) due to the stable cyclopentyl group .
    • 5-Substituted Dichlorovinyltetrazoles : Low thermal stability but prone to polymerization, limiting their utility in high-temperature applications .
  • Chemical Reactivity :

    • 1-Cyclopentyl-5-methyl- : The methyl group at C5 may activate the tetrazole ring for electrophilic substitutions, while the cyclopentyl group sterically hinders reactions at N1.
    • 1-Phenyl-5-mercaptotetrazole : The thiol (-SH) group enables metal coordination and participation in click chemistry, contrasting with the inert methyl group in the target compound .

Data Table: Comparison of Tetrazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications Thermal Stability
1H-Tetrazole, 1-cyclopentyl-5-methyl- 1-cyclopentyl, 5-methyl ~152.20 (C₇H₁₂N₄)* Not reported Drug design, stabilizers High (inferred)
1-Methyl-5-phenyl-1H-tetrazole 1-methyl, 5-phenyl 160.18 Not reported Pharmaceuticals Moderate
1-(3-Chlorophenyl)-1H-tetrazole 1-(3-chlorophenyl) 182.61 220–250 (decomp.) Energetic materials Moderate
5-(Methylthio)-1H-tetrazole 5-methylthio 116.14 149–152 Sulfur chemistry High
5-Substituted-2-dichlorovinyltetrazoles 2-dichlorovinyl Varies <100 (decomp.) Polymer precursors Low

*Calculated based on molecular formula C₇H₁₂N₄.

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